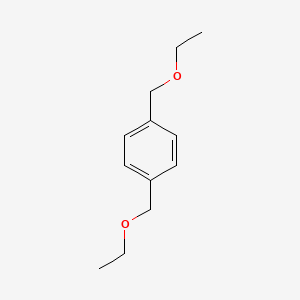
Benzene, 1,4-bis(ethoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis(ethoxymethyl)-, also known as 1,4-di(ethoxymethyl)benzene, is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene where two ethoxymethyl groups are attached to the 1 and 4 positions of the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(ethoxymethyl)- typically involves the reaction of p-xylene with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .
Industrial Production Methods: Industrial production of Benzene, 1,4-bis(ethoxymethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: Benzene, 1,4-bis(ethoxymethyl)- can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced using hydrogenation reactions to form the corresponding ethyl-substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Terephthalic acid.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives
Applications De Recherche Scientifique
Benzene, 1,4-bis(ethoxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding aromatic substitution mechanisms.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mécanisme D'action
The mechanism of action of Benzene, 1,4-bis(ethoxymethyl)- involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The ethoxymethyl groups activate the benzene ring towards electrophilic attack, facilitating the formation of substituted derivatives. The pathways involved include the formation of a sigma complex followed by deprotonation to restore aromaticity .
Comparaison Avec Des Composés Similaires
Benzene, 1,4-bis(methoxymethyl)-: Similar structure but with methoxymethyl groups instead of ethoxymethyl groups.
Benzene, 1,4-bis(phenylethynyl)-: Contains phenylethynyl groups, used in liquid crystal applications.
Benzene, 1,4-bis(4-pyridylethynyl)-: Contains pyridylethynyl groups, known for its unique aggregation-induced emission properties.
Uniqueness: Benzene, 1,4-bis(ethoxymethyl)- is unique due to its ethoxymethyl groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Propriétés
Numéro CAS |
112039-24-4 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1,4-bis(ethoxymethyl)benzene |
InChI |
InChI=1S/C12H18O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
FYFNKGINBOBCKR-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC=C(C=C1)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


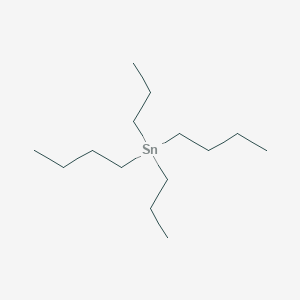
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)
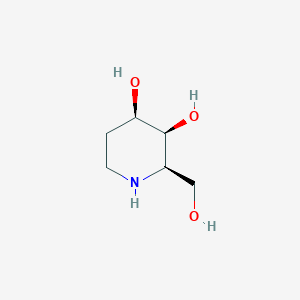

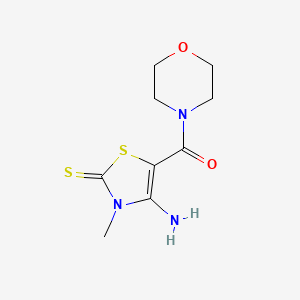

![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)

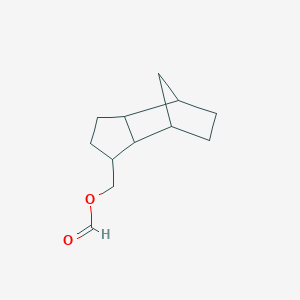

![1,6-Diethenylbicyclo[4.1.0]heptane](/img/structure/B14144503.png)
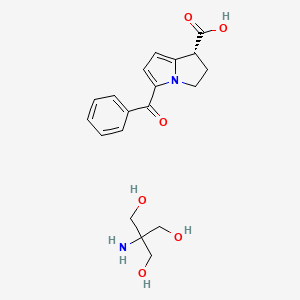
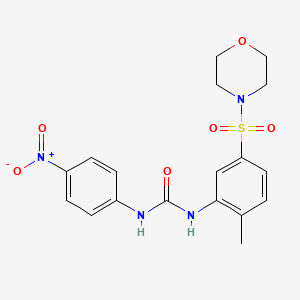
![1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B14144517.png)
